5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine
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Overview
Description
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Another method includes ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine has several scientific research applications:
Medicine: It serves as a model compound in the development of drugs targeting neurological disorders.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine involves its metabolism to a toxic cation, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson’s disease . This process involves the inhibition of mitochondrial complex I, leading to cell death and the buildup of free radicals .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and is also metabolized to MPP+, causing neurotoxicity.
2,3,4,5-Tetrahydropyridine: Another structural isomer with different pharmacological properties.
Uniqueness
5-Methyl-5-phenyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to cross the blood-brain barrier and selectively target dopaminergic neurons makes it a valuable compound in neurotoxicity research .
Properties
CAS No. |
67625-96-1 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-methyl-5-phenyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI Key |
WSNLWPRGEGSFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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